molecular formula C14H24N2O6 B1206178 (3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl- CAS No. 99634-12-5

(3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl-

Cat. No.: B1206178
CAS No.: 99634-12-5
M. Wt: 316.35 g/mol
InChI Key: JYSKYMRUHJCDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl-, also known as (3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl-, is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound (3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

99634-12-5

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

5-(hydroxymethyl)-3-[5-(hydroxymethyl)-3,5-dimethyl-2-oxomorpholin-3-yl]-3,5-dimethylmorpholin-2-one

InChI

InChI=1S/C14H24N2O6/c1-11(5-17)7-21-9(19)13(3,15-11)14(4)10(20)22-8-12(2,6-18)16-14/h15-18H,5-8H2,1-4H3

InChI Key

JYSKYMRUHJCDCE-UHFFFAOYSA-N

SMILES

CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)CO)C)CO

Canonical SMILES

CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)CO)C)CO

Synonyms

is(3,5-dimethyl-5-hydroxymethyl-2-oxomorpholin-3-yl)
DHM3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A test similar to that described for the same reaction in methanol solvent (vide supra) was run. Oxomorpholinyl dimer DHM3 (1.38 mg, 4.37×10-3 mmol) was dissolved in 0.5 ml of oxygen-free methanol and quickly transferred without delay into one compartment of the cell. The solvent was promptly removed under vacuum. Daunorubicin hydrochloride (11.9 mg) was dissolved in 100 ml of an aqueous solution of Tris (24.2 mg) and Tris hydrochloride (31.6 mg) and 2.6 ml of this solution (4.18×10-4 mmol of 6) was introduced into the other compartment of the cell. The sample was freeze-thaw degassed over three cycles as described above, sealed, and placed in a thermostatted cell holder at 10.0±0.1° C. for about 20 min prior to mixing. Full spectra between 320 and 800 nm were recorded every 10 sec for the first 125 sec, and then every 20 sec. From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin), a non-linear least-squares treatment gave a first order rate constant for bond homolysis of DHM3 (k1) equal to 6×10-4 sec-1 and a first order rate constant for destruction of 7 (k2) equal to 2×10-2 sec-1. Treatment of the data obtained in the 164-225 sec interval gave k2 =2.8×10-2 sec-1.
Quantity
11.9 mg
Type
reactant
Reaction Step One
Name
Quantity
24.2 mg
Type
reactant
Reaction Step One
Name
Tris hydrochloride
Quantity
31.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

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